molecular formula C10H15NO2 B1627920 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine CAS No. 229486-99-1

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine

Cat. No.: B1627920
CAS No.: 229486-99-1
M. Wt: 181.23 g/mol
InChI Key: HRHKLVYTRSJMSG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2,5-dimethoxyphenyl)-2-nitropropene. The final step involves the reductive amination of this intermediate with methylamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine involves its interaction with various molecular targets, including serotonin receptors. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction is responsible for its psychoactive effects and potential therapeutic applications.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine can be compared with other similar compounds, such as:

These compounds share similar chemical structures but differ in their specific substituents and resulting pharmacological effects

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-6-9(12-2)4-5-10(8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKLVYTRSJMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588468
Record name 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229486-99-1
Record name 2,5-Dimethoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229486-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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